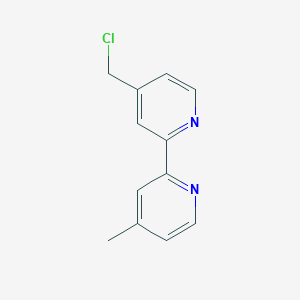

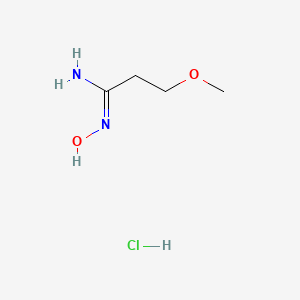

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Übersicht

Beschreibung

“N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H19N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular weight of “this compound” is 191.28 . The InChI code for this compound is 1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3 .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Biomimetic Iron(III) Complexes

Research involving biomimetic iron(III) complexes highlights the application of tripodal tetradentate ligands, including structures related to "N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine," in modeling the active sites of catechol dioxygenases. These complexes are studied for their ability to mimic the enzymatic activity of naturally occurring enzymes, particularly in the context of intradiol-cleaving catechol dioxygenases, which are critical for the biodegradation of aromatic compounds in the environment (Sundaravel et al., 2011).

Synthesis of Lafutidine Intermediates

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, illustrates the chemical versatility of piperidin-4-amine derivatives. This process, starting from 2-amino-4-methylpyridine, showcases the compound's application in synthesizing intermediates for pharmaceutical compounds such as lafutidine, a histamine H2 receptor antagonist used for treating peptic ulcers (Li, 2012).

Manganese(II) Complexes

The study on manganese(II) complexes with 2-aminomethylpyridine-derived ligands bearing a methoxyalkyl arm includes compounds structurally akin to "this compound." These complexes are significant for understanding the coordination chemistry of manganese and exploring potential catalytic and magnetic applications (Wu et al., 2004).

Cobalt(III) Alcoholate Complexes

Research on cobalt(III) alcoholate complexes formed by addition of a water molecule across 2-pyridyl substituted imine function demonstrates the compound's relevance in the synthesis and structural elucidation of coordination complexes. These studies contribute to the broader understanding of metal-ligand interactions and their implications for catalysis and material science (Padhi et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound contains a piperidine nucleus, which is a common feature in many therapeutic agents . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Given the wide range of activities associated with piperidine derivatives, it’s likely that “N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” interacts with its targets in a way that modulates their function, leading to therapeutic effects .

Biochemical Pathways

Without specific information on the targets and mode of action of “this compound”, it’s difficult to summarize the affected biochemical pathways. Given the activities associated with piperidine derivatives, it’s likely that multiple pathways could be affected .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the activities associated with piperidine derivatives, it’s likely that the compound could have a range of effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine are also not well-defined. Piperidine derivatives are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-13-12-4-8-15(9-5-12)10-11-2-6-14-7-3-11/h2-3,6-7,12-13H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZLTORMMGHBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)

![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)

![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)

![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)